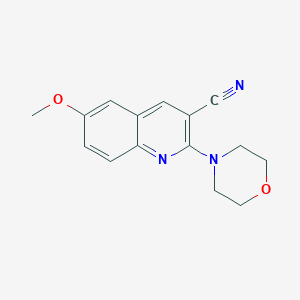

6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile

説明

6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile is a quinoline-based heterocyclic compound featuring a methoxy group at position 6, a morpholino substituent at position 2, and a nitrile functional group at position 2. This compound is synthesized via O-alkylation reactions, achieving a high yield of 90% . Key spectroscopic data include IR absorption bands at 2223 cm⁻¹ (C≡N stretch) and 1763 cm⁻¹ (ester C=O stretch), confirming its structural integrity .

特性

IUPAC Name |

6-methoxy-2-morpholin-4-ylquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-19-13-2-3-14-11(9-13)8-12(10-16)15(17-14)18-4-6-20-7-5-18/h2-3,8-9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVDNMWWFXVANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)N3CCOCC3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with various carbonyl compounds under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyquinoline intermediate using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Morpholine Substitution: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) on the quinoline core is replaced by morpholine.

Carbonitrile Formation: The carbonitrile group can be introduced via a cyanation reaction, typically using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

化学反応の分析

Types of Reactions

6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative.

Reduction: The carbonitrile group can be reduced to an amine or an aldehyde.

Substitution: The morpholine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions, often in the presence of a base or a catalyst.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines or aldehydes.

Substitution: Various substituted quinoline derivatives.

科学的研究の応用

6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of dyes, pigments, and other fine chemicals.

作用機序

The mechanism of action of 6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets and altering their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the structure-activity relationship of the compound.

類似化合物との比較

Structural and Functional Group Comparisons

The table below highlights structural differences and similarities between 6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile and related compounds:

Key Comparative Analyses

Core Structure Variations

- Quinoline vs. Pyridine/Pyran: The quinoline core in the target compound provides a fused aromatic system, enhancing π-π stacking interactions in biological systems compared to pyridine (e.g., ) or pyran derivatives (e.g., ).

Substituent Effects

- Morpholine vs. Pyrrolidine: The morpholine group in the target compound improves water solubility compared to pyrrolidine-containing analogs (e.g., 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine in ). Morpholine’s oxygen atom facilitates hydrogen bonding, which may enhance target binding affinity.

- Halogenated Substituents: Chloro or bromo groups (e.g., in ) increase lipophilicity and metabolic stability but may raise toxicity concerns.

- Nitrile Group Positioning: The nitrile at position 3 in the target compound is critical for electronic modulation. Pyridine derivatives with nitriles at position 3 (e.g., ) show similar reactivity but reduced aromatic stability compared to quinoline analogs.

Spectroscopic and Physicochemical Properties

- The nitrile IR stretch at 2223 cm⁻¹ is consistent across analogs but varies slightly with electronic environments (e.g., trifluoromethyl groups in reduce nitrile polarization).

- Methoxy groups (common in ) enhance solubility, whereas trifluoromethyl groups (e.g., ) increase thermal and oxidative stability.

生物活性

6-Methoxy-2-morpholin-4-ylquinoline-3-carbonitrile is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. Its structure consists of a quinoline core with a methoxy group, a morpholine ring, and a carbonitrile group, which contribute to its unique properties and potential applications in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This compound may act as an enzyme inhibitor or receptor modulator , altering the activity of specific proteins involved in disease pathways. The exact mechanism depends on the biological context and the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds structurally related to this compound have shown promising results in inhibiting the growth of human cancer cell lines, such as non-small cell lung cancer (A549) and multidrug-resistant gastric carcinoma cells (EPG85-257RDB).

Case Study: Anticancer Efficacy

In one study, derivatives of quinoline were evaluated for their cytotoxic effects against A549 cells. The results indicated that certain analogues exhibited IC values significantly lower than that of standard chemotherapeutics like 5-fluorouracil (5-FU), suggesting that modifications in the quinoline structure enhance anticancer activity.

| Compound | IC (µM) | Comparison to 5-FU |

|---|---|---|

| 6-Methoxy derivative | 3.14 ± 0.29 | Better |

| 5-Fluorouracil | 4.98 ± 0.41 | Reference |

These findings indicate that the introduction of specific functional groups can enhance cytotoxicity and selectivity against cancer cells.

P-Glycoprotein Inhibition

Another significant aspect of the biological activity of this compound is its role as a P-glycoprotein (P-gp) inhibitor . P-gp is a critical efflux transporter associated with multidrug resistance in cancer therapy. Compounds derived from quinolines have been identified to inhibit P-gp effectively, enhancing the intracellular accumulation of chemotherapeutic agents.

Research Findings on P-gp Inhibition

In studies comparing various quinoline derivatives, certain compounds demonstrated up to 2.1-fold stronger inhibition than verapamil, a known P-gp inhibitor. This suggests that modifications in the quinoline structure can significantly influence P-gp interaction and inhibition.

Antimycobacterial Activity

Beyond anticancer properties, there is emerging evidence regarding the antimycobacterial activity of quinoline derivatives against Mycobacterium tuberculosis. Studies have shown that these compounds can exhibit significant inhibitory effects against this pathogen, indicating their potential use in treating tuberculosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。